molecular formula C13H9ClF2O B3043309 (4-Chlorophenyl)(3,5-difluorophenyl)methanol CAS No. 844683-38-1

(4-Chlorophenyl)(3,5-difluorophenyl)methanol

Cat. No.: B3043309
CAS No.: 844683-38-1
M. Wt: 254.66 g/mol
InChI Key: FLUYWFRZYKPTTH-UHFFFAOYSA-N
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Description

(4-Chlorophenyl)(3,5-difluorophenyl)methanol is an organic compound with the molecular formula C₁₃H₉ClF₂O It is characterized by the presence of a chlorophenyl group and a difluorophenyl group attached to a central methanol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Chlorophenyl)(3,5-difluorophenyl)methanol typically involves the reaction of 4-chlorobenzaldehyde with 3,5-difluorobenzylmagnesium chloride in the presence of a suitable solvent such as tetrahydrofuran (THF). The reaction is carried out under an inert atmosphere, usually nitrogen, to prevent oxidation. The mixture is then quenched with water and extracted with an organic solvent like dichloromethane. The organic layer is dried over anhydrous sodium sulfate and concentrated to yield the desired product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is typically purified using techniques such as recrystallization or column chromatography.

Chemical Reactions Analysis

Types of Reactions

(4-Chlorophenyl)(3,5-difluorophenyl)methanol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone using oxidizing agents like pyridinium chlorochromate (PCC).

    Reduction: The compound can be reduced to the corresponding hydrocarbon using reducing agents such as lithium aluminum hydride (LiAlH₄).

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: PCC in dichloromethane at room temperature.

    Reduction: LiAlH₄ in anhydrous ether at low temperatures.

    Substitution: Concentrated nitric acid and sulfuric acid for nitration; bromine in acetic acid for bromination.

Major Products Formed

    Oxidation: (4-Chlorophenyl)(3,5-difluorophenyl)ketone.

    Reduction: (4-Chlorophenyl)(3,5-difluorophenyl)methane.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

(4-Chlorophenyl)(3,5-difluorophenyl)methanol has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (4-Chlorophenyl)(3,5-difluorophenyl)methanol is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its aromatic rings and hydroxyl group. These interactions can modulate various biochemical pathways, leading to the observed biological effects .

Comparison with Similar Compounds

Similar Compounds

    (4-Chlorophenyl)(3,5-difluorophenyl)ketone: Similar structure but with a ketone group instead of a hydroxyl group.

    (4-Chlorophenyl)(3,5-difluorophenyl)methane: Similar structure but without the hydroxyl group.

    (4-Chlorophenyl)(3,5-difluorophenyl)ethanol: Similar structure but with an additional carbon in the alcohol chain.

Uniqueness

(4-Chlorophenyl)(3,5-difluorophenyl)methanol is unique due to the presence of both a chlorophenyl and a difluorophenyl group, which impart distinct chemical and physical properties. These properties make it a valuable compound for various applications in research and industry .

Properties

IUPAC Name

(4-chlorophenyl)-(3,5-difluorophenyl)methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9ClF2O/c14-10-3-1-8(2-4-10)13(17)9-5-11(15)7-12(16)6-9/h1-7,13,17H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLUYWFRZYKPTTH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(C2=CC(=CC(=C2)F)F)O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9ClF2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601250246
Record name α-(4-Chlorophenyl)-3,5-difluorobenzenemethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601250246
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

844683-38-1
Record name α-(4-Chlorophenyl)-3,5-difluorobenzenemethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=844683-38-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name α-(4-Chlorophenyl)-3,5-difluorobenzenemethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601250246
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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